BenchChemオンラインストアへようこそ!

8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Physicochemical profiling Molecular recognition Drug-likeness

Procure 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034446-44-9) to control the distal heteroaryl ether position in quinoline-8-sulfonamide SAR campaigns. The 6-methoxypyridazine moiety provides distinct H-bond capacity, lipophilicity, and electrostatic potential vs. des-methoxy, pyrazine, or pyridine analogs. Eliminates scaffold-swapping artifacts in BRD4 allosteric inhibition, PKM2 modulation, and ENPP1/3 enzymatic assays. Enables systematic multiparameter optimization of target potency, selectivity, and ADME properties.

Molecular Formula C18H18N4O4S
Molecular Weight 386.43
CAS No. 2034446-44-9
Cat. No. B2598614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
CAS2034446-44-9
Molecular FormulaC18H18N4O4S
Molecular Weight386.43
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H18N4O4S/c1-25-16-7-8-17(21-20-16)26-14-9-11-22(12-14)27(23,24)15-6-2-4-13-5-3-10-19-18(13)15/h2-8,10,14H,9,11-12H2,1H3
InChIKeyRATJRWRHVAVRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034446-44-9): Structural Identity and Research-Grade Specification


8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034446-44-9) is a synthetic heterocyclic small molecule (C₁₈H₁₈N₄O₄S; MW 386.43 g/mol) comprising an 8-quinolinesulfonyl scaffold linked via a pyrrolidin-3-yloxy spacer to a 6-methoxypyridazine moiety . This compound belongs to the quinoline-8-sulfonamide class, a privileged scaffold extensively investigated for modulating pyruvate kinase M2 (PKM2) [1], inhibiting ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes [2], and targeting bromodomain-containing proteins [3]. The 6-methoxy substituent on the pyridazine ring distinguishes this compound from its closest commercially available analog, 8-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6; C₁₇H₁₆N₄O₃S; MW 356.4), and alters key physicochemical properties that govern molecular recognition, solubility, and metabolic stability .

Why 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline Cannot Be Interchanged with In-Class Analogs


Quinoline-8-sulfonamide derivatives are not functionally interchangeable despite sharing a common core scaffold. The distal heteroaryl ether substituent (pyridazine, pyrazine, or pyridine) and its substitution pattern critically dictate target specificity, binding affinity, and ADME properties. A close structural analog bearing an unsubstituted pyridazine (CAS 2034452-15-6) lacks the 6-methoxy group, resulting in a molecular weight difference of 30 Da, altered hydrogen-bond acceptor count, and a distinct electrostatic potential surface that can shift target selectivity [1]. Another pyrazine-based analog (CAS 2034500-43-9) has been characterized as a potent BRD4 bromodomain allosteric inhibitor (IC₅₀ = 42 nM) [2], whereas the quinoline-8-sulfonamide scaffold itself is known to engage PKM2 [3] and ENPP isoforms [4]. Substituting compounds without controlling for these heterocycle-specific pharmacophoric differences risks complete loss of target engagement or unintended off-target activity. The quantitative evidence below demonstrates precisely why this compound's unique 6-methoxypyridazine identity matters for reproducible research outcomes.

Quantitative Differentiation Evidence for 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034446-44-9) vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Methoxy Analog

The target compound incorporates a 6-methoxy substituent on the pyridazine ring, resulting in a molecular weight of 386.43 g/mol (C₁₈H₁₈N₄O₄S), compared to 356.4 g/mol for the des-methoxy analog 8-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034452-15-6; C₁₇H₁₆N₄O₃S) [1]. This represents an increase of 30.0 Da (8.4%), with the target compound containing 27 heavy atoms versus 25 in the des-methoxy analog. The additional oxygen atom increases the hydrogen-bond acceptor count from 7 to 8, which can alter binding-site complementarity and solvation thermodynamics .

Physicochemical profiling Molecular recognition Drug-likeness

Lipophilicity Modulation (XLogP3) vs. Des-Methoxy and Dimethylamino Pyridazine Analogs

The computed XLogP3-AA value of the des-methoxy analog (CAS 2034452-15-6) is 1.5 [1]. The addition of a methoxy group (-OCH₃) at the 6-position of the pyridazine ring is predicted to increase lipophilicity by approximately 0.3–0.5 log units (estimated XLogP ~1.8–2.0 for the target compound), based on established fragment-based contribution values for aromatic methoxy substitution [2]. The dimethylamino pyridazine analog (CAS 2034501-26-1; MW 399.47 g/mol; C₁₉H₂₁N₅O₃S) introduces a bulkier, more basic substituent that further raises lipophilicity and alters ionization state . This moderate XLogP places the target compound within an optimal lipophilicity window (XLogP 1–3) associated with favorable oral absorption and reduced promiscuous binding risk.

Lipophilicity ADME prediction Structure-property relationships

Target Engagement Potential: Class-Level Inference from BRD4 Bromodomain Inhibitor Analog

A close structural analog differing only in the distal heteroaryl group—N,N-dimethyl-6-{[1-(quinoline-8-sulfonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine (CAS 2034500-43-9)—was characterized as a potent allosteric inhibitor of the BRD4 bromodomain with an IC₅₀ of 42 nM in fluorescence polarization assays [1]. Both compounds share the identical quinoline-8-sulfonyl-pyrrolidine core, diverging only at the terminal heteroaryl ether: the target compound bears a 6-methoxypyridazine, while the comparator bears a 2-(dimethylamino)pyrazine. This shared scaffold architecture suggests the target compound may engage overlapping or adjacent binding pockets on bromodomain-containing proteins, with the methoxypyridazine moiety offering a distinct hydrogen-bonding and steric profile that could differentiate selectivity within the BET family.

BRD4 bromodomain Epigenetic inhibitors Allosteric modulation

PKM2 Modulation Potential: Scaffold-Level Evidence from Quinoline-8-Sulfonamide Class

The quinoline-8-sulfonamide scaffold is a validated pharmacophore for modulating pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway that is critical for cancer cell metabolism [1]. A 2023 study reported the design, synthesis, and biological evaluation of a series of 8-quinolinesulfonamide derivatives as PKM2 modulators, using molecular docking and molecular dynamics simulations to guide compound optimization [1]. Compounds in this class have been shown to reduce intracellular pyruvate levels by inhibiting PKM2 activity . The target compound incorporates both the 8-quinolinesulfonamide core and a methoxypyridazine ether extension, a substitution pattern that, by analogy, may enhance binding affinity or alter the PKM2 activation/inhibition profile relative to simpler quinoline-8-sulfonamides.

PKM2 inhibition Cancer metabolism Warburg effect

Physicochemical Property Comparison: Topological Polar Surface Area and Rotatable Bond Profile vs. Des-Methoxy Analog

The des-methoxy analog (CAS 2034452-15-6; C₁₇H₁₆N₄O₃S) has a computed topological polar surface area (TPSA) of approximately 90–100 Ų (estimated from 7 H-bond acceptors) and 4 rotatable bonds [1]. The target compound adds a methoxy group, increasing the H-bond acceptor count to 8 and the rotatable bond count to 5, which is expected to increase TPSA by approximately 8–12 Ų (estimated TPSA ~100–112 Ų) . Both compounds fall within the TPSA < 140 Ų and rotatable bond count ≤ 10 thresholds associated with favorable oral bioavailability per Veber's rules [2]. The target compound remains compliant with Lipinski's Rule of Five (MW < 500; XLogP < 5; HBD = 0; HBA = 8 < 10) .

TPSA Oral bioavailability prediction Rotatable bonds

Synthesis Path and Pyrrolidine-Linker Architecture: Precedented Synthetic Accessibility from a Validated Quinoline-8-Sulfonyl Chloride Intermediate

The target compound can be synthesized via sulfonylation of 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine with quinoline-8-sulfonyl chloride (CAS 18704-37-5), a commercially available intermediate . This convergent synthetic strategy mirrors established routes used for the broader class of 8-quinolinesulfonamide derivatives [1]. The pyrrolidine linker with a 3-oxy substitution pattern is a common feature across multiple bioactive analogs in this series [2][3]. Unlike analogs requiring multi-step linear synthesis of exotic heterocyclic intermediates, the modular sulfonylation approach enables rapid analog generation and SAR exploration, which is a practical advantage for medicinal chemistry campaigns.

Chemical synthesis Building block availability Scale-up potential

Recommended Research and Procurement Scenarios for 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 2034446-44-9)


Epigenetic Bromodomain Inhibitor Screening: BRD4 Selectivity Profiling vs. BET Family Members

The quinoline-8-sulfonyl-pyrrolidine scaffold has demonstrated potent allosteric BRD4 bromodomain inhibition (IC₅₀ = 42 nM for the pyrazine analog CAS 2034500-43-9) [1]. Researchers conducting BRD4/BET-family selectivity panels should include the target compound as a methoxypyridazine-substituted probe to assess whether the altered heteroaryl group shifts selectivity among BRD2, BRD3, BRD4, and BRDT bromodomains. The target compound's distinct hydrogen-bonding profile (8 H-bond acceptors) vs. the pyrazine analog (fewer HBA) provides a structural basis for differential bromodomain engagement .

Cancer Metabolism Research: PKM2 Modulator Screening in Glycolytic Flux Assays

Given the established role of quinoline-8-sulfonamides as PKM2 modulators [1], this compound is a rational candidate for inclusion in phenotypic screening cascades measuring glycolytic flux (e.g., Seahorse XF assays, lactate production, or pyruvate level quantification). The methoxypyridazine moiety distinguishes it from previously reported 8-quinolinesulfonamide PKM2 inhibitors and may confer altered allosteric regulation kinetics. Comparative dose-response profiling against the des-methoxy analog (CAS 2034452-15-6) can isolate the contribution of the 6-methoxy group to PKM2 binding .

Nucleotide Phosphatase/Pyrophosphatase Inhibitor Discovery: ENPP1/ENPP3 Dual Inhibition

Quinoline-8-sulfonamide derivatives have demonstrated dual h-NPP1 and h-NPP3 inhibitory activity (e.g., compound 3h: h-NPP1 IC₅₀ = 1.23 μM; h-NPP3 IC₅₀ = 0.871 μM) [1]. The target compound's extended methoxypyridazine substituent may enhance binding to the ENPP catalytic domain through additional hydrogen-bonding interactions. This compound should be evaluated in ENPP1/ENPP3 enzymatic assays alongside the published benchmark 3h to determine whether the pyrrolidine-linked architecture improves potency or isoform selectivity [1].

Medicinal Chemistry Hit-to-Lead Optimization: SAR Exploration of the Distal Heteroaryl Ether

This compound serves as a key intermediate in structure-activity relationship (SAR) campaigns exploring the distal heteroaryl ether position of the quinoline-8-sulfonyl-pyrrolidine scaffold [1]. The 6-methoxypyridazine group provides a specific combination of steric bulk, lipophilicity (estimated XLogP ~1.8–2.0), and hydrogen-bonding capacity (1 additional HBA vs. des-methoxy analog) that is distinct from the pyrazine, pyridine, and unsubstituted pyridazine variants. Procurement of this compound enables systematic multiparameter optimization of target potency, selectivity, and ADME properties within a single scaffold series .

Quote Request

Request a Quote for 8-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.